3-(1-Bromoethyl)benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Benzylic Halide Chemistry
3-(1-Bromoethyl)benzonitrile belongs to two important classes of organic compounds: benzonitriles and benzylic halides. Benzonitrile derivatives are characterized by a benzene (B151609) ring substituted with a nitrile (-C≡N) group. This functional group is a powerful electron-withdrawing group and can participate in a variety of chemical transformations, making benzonitrile derivatives valuable intermediates in the synthesis of pharmaceuticals and dyes. ontosight.aicefacilinasbiotics.com For instance, they are precursors to amines, amides, and carboxylic acids through reduction and hydrolysis reactions.
Benzylic halides, on the other hand, feature a halogen atom attached to a carbon atom that is directly bonded to a benzene ring. The benzylic position is particularly reactive due to the ability of the benzene ring to stabilize the resulting carbocation or radical intermediate through resonance. This heightened reactivity makes benzylic halides excellent substrates for nucleophilic substitution and cross-coupling reactions. nih.govcjcatal.comacs.org
The presence of both the nitrile and the bromoethyl groups on the same aromatic ring in this compound creates a molecule with dual reactivity, allowing for a diverse range of chemical modifications.
Rationale for Academic Investigation
The scientific community has shown considerable interest in this compound and related structures due to their potential applications in various fields of chemical research.
Structural Significance and Reactivity Potential
The structure of this compound is of significant interest due to the interplay between its two functional groups. The electron-withdrawing nature of the nitrile group influences the reactivity of the benzylic bromide. This electronic effect can modulate the rate and outcome of nucleophilic substitution reactions at the benzylic position. Furthermore, the chiral center at the carbon bearing the bromine atom introduces the possibility of stereoselective synthesis, a crucial aspect of modern drug discovery. The bromine atom itself is a good leaving group, facilitating a variety of substitution reactions.
Role as a Precursor in Complex Molecule Synthesis
The primary role of this compound in academic and industrial research is as a precursor for the synthesis of more elaborate molecular architectures. ontosight.ai Its ability to undergo a wide range of chemical transformations makes it a valuable starting material. For example, the benzylic bromide can be displaced by a variety of nucleophiles to introduce new functional groups. smolecule.com It can also participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.govacs.orgresearchgate.net These reactions are fundamental in the construction of complex organic molecules with potential biological activity. acs.orgbohrium.com
Scope and Objectives of Research on this compound
Research on this compound and its analogs is multifaceted. Key objectives include:
Development of efficient synthetic routes: Researchers continuously seek to develop more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. wiley-vch.dersc.orgchemicalbook.com
Exploration of its reactivity: A significant portion of research is dedicated to exploring the full range of chemical reactions that this compound can undergo. This includes studying its behavior in various reaction conditions and with different reagents to expand its synthetic utility. nih.gov
Application in the synthesis of target molecules: A primary goal is to utilize this compound as a key intermediate in the total synthesis of natural products and the preparation of novel compounds with potential applications in medicine and materials science. acs.orgbohrium.com
Interactive Data Table: Properties of this compound and Related Compounds
Below is a table summarizing key properties of this compound and some of its structural isomers and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1096159-01-1 | C₉H₈BrN | 210.07 |
| 4-(1-Bromoethyl)benzonitrile | 101860-82-6 | C₉H₈BrN | 210.07 bldpharm.com |
| 2-(1-Bromoethyl)benzonitrile | 40603-95-0 | C₉H₈BrN | 210.07 |
| 3-(Bromomethyl)benzonitrile | 28188-41-2 | C₈H₆BrN | 196.04 sigmaaldrich.comnist.gov |
| 3-Bromo-5-(1-bromoethyl)benzonitrile | 174679515 | C₉H₇Br₂N | 288.97 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(1-bromoethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAOHPSLHOOOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096159-01-1 | |
| Record name | 3-(1-bromoethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 1 Bromoethyl Benzonitrile
Strategic Approaches to the Benzylic Bromoethyl Moiety
Formation via Free Radical Bromination at the Benzylic Position
A primary method for introducing the bromoethyl group is through the free radical bromination of 3-ethylbenzonitrile. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is often conducted under photochemical conditions (UV light). selfstudys.comrsc.org The reaction proceeds via a benzylic free radical substitution mechanism, which is favored due to the stability of the resulting secondary benzylic radical intermediate through resonance with the aromatic ring. selfstudys.com
The reaction conditions, such as solvent and temperature, can influence the reaction's efficiency. For instance, the use of a non-polar solvent like carbon tetrachloride (CCl4) is common. rsc.org The workup procedure typically involves removing the succinimide (B58015) byproduct by filtration, followed by washing the organic layer and purification by chromatography to yield the desired 3-(1-bromoethyl)benzonitrile. wiley-vch.de
Table 1: Conditions for Free Radical Bromination
| Reagents | Initiator | Solvent | Conditions | Yield | Reference |
| 3-Ethylbenzonitrile, N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | Reflux | ~80% | wiley-vch.de |
| 3-Ethylbenzonitrile, Bromine | UV Light | - | 125°C | - | selfstudys.com |
| 4-Methylbenzonitrile, N-Bromosuccinimide | AIBN | Carbon Tetrachloride | Reflux | 90% | rsc.org |
Stereoselective Introduction of the Chiral Bromoethyl Group
For applications requiring enantiomerically pure this compound, stereoselective methods are essential. These strategies aim to control the formation of the chiral center at the benzylic position.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com In the context of synthesizing chiral this compound, a chiral auxiliary could be appended to a precursor molecule. For example, a chiral auxiliary like (S)-mandelic acid has been used in the synthesis of a similar chiral bromoethyl-containing compound, although challenges with recrystallization were noted. chemicalpapers.com The auxiliary induces facial bias, leading to the preferential formation of one diastereomer. After the bromination step, the auxiliary is cleaved to yield the enantiomerically enriched product. The choice of auxiliary is critical and can significantly impact the diastereoselectivity of the reaction. rsc.org
Enantioselective catalysis offers a more atom-economical approach to generating chiral molecules. This involves the use of a chiral catalyst to control the stereoselectivity of the reaction. For the introduction of a bromoethyl group, a potential strategy could involve the enantioselective C-H activation of 3-ethylbenzonitrile. While direct enantioselective benzylic bromination is challenging, related enantioselective C-H functionalizations have been developed. For instance, photoredox/nickel dual catalysis has been used for the enantioselective arylation of benzylic C-H bonds, providing a pathway to chiral 1,1-diaryl alkanes. nih.gov A similar strategy, potentially using a chiral ligand and a bromine source, could be envisioned for the asymmetric synthesis of this compound.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com To synthesize a specific enantiomer of this compound, one could start from a chiral precursor that already contains the desired stereocenter. For example, a chiral alcohol could be converted to the corresponding bromide with inversion of stereochemistry. This approach has been successfully employed in the synthesis of other complex chiral molecules. chemicalpapers.com The key is to identify a suitable and accessible chiral starting material from the chiral pool that can be efficiently converted to the target molecule.
Synthesis of the Benzonitrile (B105546) Core and its Functionalization
The benzonitrile core itself can be synthesized through various methods, and its functionalization is key to introducing the ethyl group prior to bromination.
One common route to 3-substituted benzonitriles starts from the corresponding toluene (B28343) derivative. For example, 3-methylbenzonitrile (B1361078) can be synthesized from 1,3-xylene through a one-step liquid-phase ammoxidation. patsnap.com This can then be further functionalized.
Another approach involves the functionalization of a pre-existing benzonitrile. For instance, ortho-arylated benzonitriles can be synthesized through a palladium-catalyzed C-H bond functionalization of N-alkylbenzamides followed by dehydration. nih.gov While this example focuses on ortho-arylation, similar C-H activation strategies could potentially be adapted for the introduction of an ethyl group at the meta position.
The synthesis of the benzonitrile moiety can also be achieved from other functional groups. For example, 3-cyanobenzaldehyde (B1676564) can be synthesized from 3-methylbenzonitrile via oxidation. patsnap.com Alternatively, it can be prepared from the hydrolysis of a benzal halide having a cyano group at the 3-position. google.com This aldehyde can then serve as a precursor for the introduction of the ethyl group, for example, through a Wittig reaction followed by reduction.
Table 2: Synthesis of Benzonitrile Precursors
| Starting Material | Product | Reagents/Method | Reference |
| 1,3-Xylene | 3-Methylbenzonitrile | Liquid phase ammoxidation | patsnap.com |
| 3-Methylbenzonitrile | 3-Cyanobenzaldehyde | Oxidation | patsnap.com |
| 3-Dichloromethylbenzonitrile | 3-Cyanobenzaldehyde | Hydrolysis with zinc catalyst | google.com |
| N-Cyclohexylbenzamides | ortho-Arylated benzonitriles | Pd(OAc)2, AgOAc, Aryl iodide, (CF3CO)2O | nih.gov |
Precursor Derivatization Pathways
The creation of this compound often begins with the modification of readily available precursors. Two primary starting materials for this process are 3-acetylbenzonitrile (B155718) and 3-ethylbenzonitrile.
One common pathway involves the benzylic bromination of 3-ethylbenzonitrile. This reaction typically utilizes a radical initiator, such as benzoyl peroxide (BPO), and a brominating agent like N-bromosuccinimide (NBS). The reaction proceeds via a radical chain mechanism, where a hydrogen atom is abstracted from the ethyl group, followed by reaction with the bromine source.
Another versatile precursor is 3-acetylbenzonitrile. chemicalbook.comnih.gov This aromatic ketone can be transformed into the target compound through a two-step process. First, the ketone is reduced to the corresponding secondary alcohol, 3-(1-hydroxyethyl)benzonitrile. Subsequently, this alcohol is converted to the alkyl bromide. This transformation can be achieved using various reagents, such as phosphorus tribromide or hydrobromic acid. 3-Acetylbenzonitrile itself has been used in the preparation of various other compounds, including 3-(hydroxyacetyl)benzonitrile and complex heterocyclic structures. chemicalbook.com
Other precursors, such as 3-(bromomethyl)benzonitrile, also serve as valuable starting points in multi-step syntheses for related structures. sigmaaldrich.com For instance, it can undergo Suzuki cross-coupling reactions, highlighting its utility as a building block in organic chemistry. sigmaaldrich.com
Nitrile Group Introduction Strategies
The synthesis of benzonitrile derivatives, in general, relies on several established methods for introducing the nitrile (–C≡N) functional group onto an aromatic ring. wikipedia.org While direct synthesis of this compound often starts with a precursor already containing the nitrile group, understanding these introduction strategies is crucial for designing alternative synthetic routes.
Classic methods for nitrile synthesis include the Sandmeyer and Rosenmund-von Braun reactions. acs.org The Sandmeyer reaction involves the diazotization of an aromatic amine (aniline derivative) followed by treatment with a copper(I) cyanide salt. This is a powerful method for introducing a nitrile group to a pre-functionalized benzene (B151609) ring.
The Rosenmund-von Braun synthesis is a direct cyanation method where an aryl halide is treated with a cyanide source, typically copper(I) cyanide, at elevated temperatures. wikipedia.org Modern advancements have introduced palladium or nickel-catalyzed cyanation reactions, which often proceed under milder conditions and with a broader substrate scope. organic-chemistry.orgoup.com For example, nickel-catalyzed cyanation of alkyl mesylates with zinc cyanide provides an efficient route to alkyl nitriles. organic-chemistry.org
Other strategies include the dehydration of amides or oximes. britannica.com An aldehyde can be converted to a nitrile by first forming an oxime with hydroxylamine (B1172632), which is then dehydrated. britannica.com One-pot methods that transform aldehydes directly into nitriles are also common. organic-chemistry.org
The following table summarizes key nitrile introduction strategies applicable to aromatic systems.
| Method | Starting Material | Key Reagents | Description |
| Sandmeyer Reaction | Aryl diazonium salt (from aniline) | CuCN | A classic method involving the displacement of a diazonium group with cyanide. acs.org |
| Rosenmund-von Braun | Aryl halide | CuCN | High-temperature reaction for the direct cyanation of aryl halides. wikipedia.org |
| Palladium/Nickel Catalysis | Aryl halide/triflate | Zn(CN)₂, Pd or Ni catalyst | A modern, milder alternative to the Rosenmund-von Braun reaction with broader functional group tolerance. organic-chemistry.org |
| Amide Dehydration | Primary amide (RCONH₂) | Dehydrating agents (e.g., P₂O₅, SOCl₂) | Removal of water from a primary amide to form the corresponding nitrile. britannica.com |
| Aldehyde to Nitrile | Aldehyde (RCHO) | Hydroxylamine (NH₂OH), then dehydration | Two-step or one-pot conversion of an aldehyde to a nitrile via an aldoxime intermediate. britannica.comorganic-chemistry.org |
Convergent and Divergent Synthetic Pathways to this compound
Synthetic strategies can be broadly categorized as linear, convergent, or divergent. sathyabama.ac.in While a linear synthesis builds a molecule step-by-step, convergent and divergent approaches offer greater efficiency and versatility.
A convergent synthesis involves preparing different fragments of the target molecule independently, which are then combined in the final steps. researchgate.net For this compound, a hypothetical convergent approach could involve the synthesis of a 3-cyanophenylboronic acid fragment and a separate 1-bromoethyl fragment, followed by a Suzuki or other cross-coupling reaction. However, a more practical convergent route might involve the coupling of a suitable (1-bromoethyl)phenyl metallic reagent with a cyanide source.
A divergent synthesis starts from a central, common intermediate that is then elaborated into a library of structurally related compounds. sathyabama.ac.in This strategy is highly efficient for generating chemical diversity. In the context of this compound, a precursor like 3-acetylbenzonitrile could serve as the starting point for a divergent approach. From this single precursor, one pathway leads to the target compound via reduction and bromination. Other pathways could involve reactions at the acetyl group to generate a variety of derivatives, such as chalcones, aldoximes, or other heterocyclic systems. chemicalbook.comgoogle.com This allows for the creation of multiple distinct products from one readily accessible starting material.
Green Chemistry Principles in the Synthesis of Benzonitrile Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of benzonitriles, these principles are being applied to develop more sustainable methods. rsc.orgresearchgate.net Key areas of focus include the use of less toxic reagents, alternative solvents, and catalytic systems that improve atom economy and allow for recycling.
One significant advancement is the use of ionic liquids as recyclable catalysts and solvents. rsc.orgsemanticscholar.org For example, a green synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine-based ionic salt has been developed. rsc.orgresearchgate.net This method eliminates the need for metal salt catalysts and corrosive acids, and the ionic liquid can be easily separated and reused. rsc.orgresearchgate.netrsc.org In one study, this approach achieved a 100% yield of benzonitrile at 120 °C within 2 hours. rsc.orgrsc.org
Other green approaches include:
Catalytic Direct Conversion: The development of heterogeneous catalysts for converting alcohols or aldehydes directly to nitriles offers advantages in terms of catalyst separation and reuse. acs.org For instance, a chitosan-supported magnetic ionic liquid has been used for the conversion of benzaldehyde to benzonitrile. semanticscholar.org
Biocatalysis: The use of enzymes, such as aldoxime dehydratases, allows for nitrile synthesis to occur under mild conditions (ambient temperature and pressure) without the need for toxic reagents. nih.gov This biocatalytic approach is a promising alternative to traditional chemical methods that often require harsh conditions. nih.gov
Electrochemical Methods: Paired electrosynthesis has been explored for the direct conversion of carboxylic acids to nitriles. bohrium.com One novel method describes the conversion of benzoic acid to benzonitrile in liquid ammonia (B1221849) at room temperature without toxic reagents or expensive catalysts. bohrium.com
The following table highlights some green synthetic routes for benzonitrile derivatives.
| Green Approach | Starting Material | Key Features | Reported Yield | Reference |
| Ionic Liquid Catalysis | Benzaldehyde | Recyclable ionic liquid as co-solvent and catalyst; no metal catalyst needed. | 100% | rsc.org, researchgate.net, rsc.org |
| Heterogeneous Catalysis | Benzaldehyde | Chitosan-supported magnetic ionic liquid catalyst. | 93% | semanticscholar.org |
| Biocatalysis | Aldoximes | Enzyme-catalyzed (aldoxime dehydratase) under mild conditions. | High conversion | acs.org, nih.gov |
| Paired Electrosynthesis | Benzoic Acid | Room temperature, no toxic reagents or expensive catalysts. | - | bohrium.com |
Reactivity and Mechanistic Studies of 3 1 Bromoethyl Benzonitrile
Reactivity of the Benzylic Bromide Functionality
The C-Br bond at the benzylic position is inherently reactive due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as the carbocation in an Sₙ1 reaction, or the transition state in an Sₙ2 reaction. ucalgary.ca
Benzylic halides are highly susceptible to nucleophilic substitution. ucalgary.ca As a secondary halide, 3-(1-Bromoethyl)benzonitrile can react through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism, with the predominant pathway determined by a delicate balance of electronic, steric, and solvent factors. ucalgary.camasterorganicchemistry.com
The kinetics of nucleophilic substitution for this compound are influenced by both steric and electronic effects.
Steric Factors : The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. msu.edu The presence of both a methyl group and a benzonitrile-substituted phenyl group on this carbon creates more steric hindrance than in a primary benzylic halide (like 3-(bromomethyl)benzonitrile). This steric bulk slows the rate of an Sₙ2 reaction compared to primary systems. msu.edu
Electronic Factors : The Sₙ1 pathway proceeds through a carbocation intermediate. pearson.com In the case of this compound, this would be a secondary benzylic carbocation. While the phenyl ring stabilizes this positive charge through resonance, the nitrile (-CN) group is electron-withdrawing. pearson.com Located at the meta-position, the nitrile group's destabilizing influence on the carbocation is primarily inductive. This electronic destabilization makes the formation of the carbocation less favorable, thereby slowing the rate of the Sₙ1 reaction compared to an unsubstituted or electron-donating group-substituted benzylic halide. pearson.com
The competition between these pathways is summarized in the table below.
| Factor | Influence on Sₙ1 Pathway | Influence on Sₙ2 Pathway |
| Substrate | Secondary benzylic halide; allows for carbocation formation. | Secondary benzylic halide; some steric hindrance is present. msu.edu |
| Electronic Effect | The meta-nitrile group has an inductive electron-withdrawing effect, destabilizing the carbocation intermediate. pearson.com | The electron-withdrawing nitrile group makes the benzylic carbon more electrophilic, potentially favoring attack. |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). libretexts.org | Favored by strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻). libretexts.org |
The choice of solvent is a critical parameter in directing the outcome of nucleophilic substitution on this compound. The polarity and protic nature of the solvent can stabilize or destabilize the key intermediates and transition states of the Sₙ1 and Sₙ2 pathways. libretexts.orgasianpubs.org
Polar Protic Solvents : Solvents like water (H₂O), methanol (B129727) (CH₃OH), and ethanol (B145695) (CH₃CH₂OH) have strong dipole moments and can form hydrogen bonds. These solvents excel at stabilizing both the leaving group anion (Br⁻) and the carbocation intermediate of the Sₙ1 pathway. libretexts.org This stabilization lowers the activation energy for the Sₙ1 mechanism, making it more competitive.
Polar Aprotic Solvents : Solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF) possess strong dipole moments but lack acidic protons for hydrogen bonding. msu.edu They can solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive. msu.edu This enhanced nucleophilicity significantly accelerates the rate of the bimolecular Sₙ2 reaction. rammohancollege.ac.in
The expected selectivity based on solvent choice is outlined below.
| Solvent Type | Example(s) | Favored Pathway | Rationale |
| Polar Protic | Water, Methanol | Sₙ1 | Stabilizes the carbocation intermediate and the leaving group anion through hydrogen bonding. libretexts.org |
| Polar Aprotic | DMSO, Acetonitrile | Sₙ2 | Enhances nucleophile reactivity by minimizing solvation of the anion. msu.edu |
| Nonpolar | Hexane, Benzene | Slow reaction rates for both pathways | Poor solvation of charged intermediates and transition states. rammohancollege.ac.in |
For secondary halides like this compound, elimination reactions (E1 and E2) are always in competition with substitution. libretexts.orgdalalinstitute.com These reactions result in the formation of an alkene, in this case, 3-vinylbenzonitrile.
E2 Mechanism : The bimolecular E2 elimination is a concerted, one-step process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). weebly.com The base removes a proton from the methyl group while the C-Br bond breaks simultaneously to form a double bond. saskoer.ca Higher temperatures also favor elimination over substitution.
E1 Mechanism : The unimolecular E1 elimination proceeds through the same carbocation intermediate as the Sₙ1 reaction. iitk.ac.in It is therefore favored under the same conditions: a polar protic solvent and a weak, non-nucleophilic base. E1 often occurs alongside Sₙ1, leading to a mixture of products. weebly.com
| Condition | Favored Reaction | Product(s) |
| Strong, non-nucleophilic, sterically hindered base (e.g., t-BuOK) | E2 | 3-Vinylbenzonitrile weebly.com |
| Strong, unhindered nucleophile/base (e.g., EtO⁻) | Sₙ2 / E2 Mixture | 3-(1-Ethoxyethyl)benzonitrile / 3-Vinylbenzonitrile weebly.com |
| Weak nucleophile, polar protic solvent (e.g., CH₃OH, heat) | Sₙ1 / E1 Mixture | 3-(1-Methoxyethyl)benzonitrile / 3-Vinylbenzonitrile libretexts.org |
The benzylic bromide in this compound can serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methods are foundational in modern organic synthesis. rsc.org
While many cross-coupling reactions traditionally use aryl or vinyl halides (C(sp²)-X), methods have been developed to incorporate alkyl electrophiles (C(sp³)-X), including secondary benzylic halides. acs.orgorganic-chemistry.org
Suzuki Reaction : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov While less common for alkyl halides, specific catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can facilitate the coupling of this compound with various aryl- or vinylboronic acids to form a new C-C bond at the benzylic position. gre.ac.uk 3-(Bromomethyl)benzonitrile, a related primary halide, is known to undergo Suzuki cross-coupling. sigmaaldrich.comottokemi.com
Sonogashira Coupling : This reaction typically couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov Its application to sp³-hybridized halides like this compound is not standard but can be achieved under specific conditions, leading to the formation of a substituted alkyne. molaid.com
Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. d-nb.infoderpharmachemica.com This method is particularly effective for C(sp³)-C(sp²) bond formation. organic-chemistry.org this compound could be coupled with arylzinc or vinylzinc reagents in the presence of a palladium or nickel catalyst to yield complex molecular structures. The nitrile functional group is generally well-tolerated under these conditions. organic-chemistry.org
Stille Coupling : In a Stille reaction, an organostannane (organotin) reagent is coupled with an organic halide. nrochemistry.comorgsyn.org This reaction is known for its tolerance of a wide variety of functional groups and can be applied to substrates like this compound, though the toxicity of tin reagents is a consideration. nrochemistry.com
A summary of these potential transformations is provided below.
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Product Type |
| Suzuki | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | 3-(1-R-ethyl)benzonitrile |
| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI | 3-(1-Alkynyl-ethyl)benzonitrile |
| Negishi | R-ZnX | Pd(OAc)₂, Ni(acac)₂ | 3-(1-R-ethyl)benzonitrile |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 3-(1-R-ethyl)benzonitrile |
Organometallic Reactions for C-C and C-X Bond Formation
Grignard and Organolithium Reagent Interactions
The interaction of Grignar and organolithium reagents with nitriles, such as the one present in this compound, is a well-established method for the formation of ketones. chemistrysteps.comshaalaa.com The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile group. doubtnut.com This addition reaction forms an intermediate imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.comdoubtnut.com
It's important to note that unlike reactions with other carbonyl compounds like aldehydes and ketones, the reaction with nitriles does not proceed to form an alcohol. This is because the intermediate imine anion is stable and does not undergo a second nucleophilic addition. chemistrysteps.com The polarity of the functional group is inverted during this process, making the resulting alkyl lithium and Grignard reagents excellent nucleophiles. libretexts.org
The reaction kinetics of Grignard reagents with benzonitrile (B105546) have been shown to be second-order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com Studies have also indicated that the reaction of a Grignard reagent with benzonitrile can proceed through both the dialkylmagnesium (R₂Mg) and alkylmagnesium bromide (RMgBr) species. masterorganicchemistry.com The use of copper(I) salts can effectively catalyze the nucleophilic addition of Grignard reagents to nitriles, which is particularly useful when sterically demanding components are involved. masterorganicchemistry.com
Radical Reactions at the Benzylic Position
The benzylic position of alkylbenzenes, the carbon atom directly attached to the aromatic ring, is particularly reactive towards radical reactions. libretexts.org This enhanced reactivity is due to the resonance stabilization of the intermediate benzylic radical. libretexts.org The unpaired electron in the benzylic radical is shared by the carbons in the ortho and para positions of the aromatic ring. libretexts.org
A common and selective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. researchgate.netmasterorganicchemistry.com This reaction proceeds via a radical chain mechanism. The initiator generates a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com This radical then reacts with NBS to yield the brominated product and a succinimide (B58015) radical, which continues the chain reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.com
For example, the bromination of 3-bromo-5-methylbenzonitrile (B157054) with NBS and a radical initiator yields 3-bromo-5-(bromomethyl)benzonitrile. Similarly, the bromination of o-cyanotoluene produces 2-(bromomethyl)benzonitrile (B57715). beilstein-journals.org This selectivity for the benzylic position is a key feature of this reaction. khanacademy.org
Reactivity of the Nitrile Functionality
The nitrile group is a versatile functional group in organic synthesis due to its unique electronic properties, including a nucleophilic nitrogen atom, a π-coordinating triple bond, and an electrophilic carbon center. researchgate.net
Nucleophilic Addition to the Nitrile (e.g., Hydrolysis to Amides/Carboxylic Acids, Reduction to Amines)
Hydrolysis to Amides and Carboxylic Acids
Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction proceeds in two stages: first, the formation of an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. chemguide.co.uk Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it susceptible to nucleophilic attack by water. libretexts.orglibretexts.org The final product is a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk To stop the reaction at the amide stage, controlled hydrolysis is necessary, which can be achieved by carefully controlling the pH. stackexchange.com
Base-Catalyzed Hydrolysis: When heated with a strong base like sodium hydroxide (B78521), the nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com This initially forms a salt of the carboxylic acid and ammonia (B1221849). chemguide.co.uk To obtain the free carboxylic acid, the solution must be acidified after the initial hydrolysis. chemguide.co.uk A transition metal-free method using sodium hydroxide in isopropanol (B130326) has been shown to effectively hydrate (B1144303) various organonitriles to their corresponding amides. oatext.com
Reduction to Amines
Nitriles can be reduced to primary amines using various reducing agents. organic-chemistry.org
Ammonia Borane (B79455): A catalyst-free method using ammonia borane (AB) under thermal conditions has been developed for the reduction of a wide range of nitriles to primary amines in good yields. organic-chemistry.org This method is tolerant of many functional groups and is considered environmentally benign. organic-chemistry.org
Raney Nickel/Potassium Borohydride (B1222165): A combination of Raney nickel and potassium borohydride in ethanol provides a mild and efficient system for the reduction of both aromatic and aliphatic nitriles to primary amines. umich.edu Aromatic nitriles generally require slightly higher temperatures for complete reduction compared to their aliphatic counterparts. umich.edu
Indium Trichloride/Sodium Borohydride: A binary metal hydride system of InCl₃ and NaBH₄ can reduce nitriles to primary amines. researchgate.net This system can also be used for the tandem reduction of compounds containing both a nitrile and an alkyl halide. For instance, 4-(bromomethyl)benzonitrile can be reduced to 4-methylbenzylamine (B130917) using a combination of HInCl₂ and BH₃·THF. researchgate.netrsc.org
Cycloaddition Reactions Involving the Nitrile Group ([2+2+2], [3+2], [4+2] Cycloadditions)
The nitrile functionality can participate in various cycloaddition reactions, leading to the formation of diverse heterocyclic structures. researchgate.net These reactions are valuable tools in synthetic organic chemistry.
[3+2] Cycloaddition: Nitrile oxides, which can be generated in situ, are known to undergo 1,3-dipolar cycloaddition reactions. rushim.ruresearchgate.net These reactions are a key step in the synthesis of various natural products and their analogs. researchgate.net For instance, the reaction of nitriles with azides can lead to the formation of tetrazole rings.
[2+2+2] and [4+2] Cycloadditions: The nitrile group can also participate in [2+2+2] cycloadditions with alkynes and [4+2] cycloadditions with dienes, providing access to a range of carbo- and heterocyclic compounds. researchgate.net
Transition Metal-Catalyzed C-H Bond Functionalization Directed by the Nitrile Group
The nitrile group can act as a directing group in transition metal-catalyzed C-H bond functionalization reactions. nih.govresearchgate.netrsc.org This strategy allows for the selective introduction of new functional groups at positions that might otherwise be difficult to access. The nitrile group can engage in dual coordination modes, directing C-H activation at both proximal and remote aromatic sites. umich.edu This offers a versatile approach for synthetic transformations. umich.edu For example, nitrile-based templates have been designed to direct the functionalization of distal para- and meta-C-H bonds in arenes. dmaiti.com
Conversion to Other Functional Groups (e.g., Tetrazoles, Amidines, Selenoamides)
The nitrile group serves as a precursor for a variety of other functional groups.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Target Molecules
The strategic placement of the bromoethyl and cyano functionalities on the benzene (B151609) ring makes 3-(1-Bromoethyl)benzonitrile an ideal precursor for a multitude of target molecules. The benzylic bromide serves as a potent electrophile for substitution and coupling reactions, while the nitrile group can be transformed into various other functional groups or participate directly in cyclization processes.
The dual reactivity of bromoalkyl benzonitriles is frequently exploited in the synthesis of diverse heterocyclic frameworks. These reactions often proceed via an initial substitution at the benzylic position followed by an intramolecular cyclization involving the nitrile group.
Isoquinolines: Benzonitrile (B105546) derivatives are key precursors for isoquinoline (B145761) synthesis. For instance, a transition metal-free, one-pot protocol has been developed for synthesizing 11H-indolo[3,2-c]isoquinolin-5-amines through the reaction of ethyl (2-cyanophenyl)carbamates with 2-(bromomethyl)benzonitriles. nih.gov This process occurs through a sequential N-alkylation at the benzylic position, followed by a base-promoted tandem cyclization where a newly formed benzylic anion attacks the nitrile group. nih.gov Another approach involves the reaction of 2-[alkoxy(lithio)methyl]benzonitriles with various nitriles to afford 3-substituted 4-alkoxyisoquinolin-1-amines in a one-pot synthesis. clockss.org
Oxadiazoles: The synthesis of 1,2,4-oxadiazoles can be achieved using bromoalkyl benzonitriles. In a representative synthesis, 4-(bromomethyl)benzonitrile is reacted with 5-fluorouracil (B62378) to yield a nitrile intermediate. nih.gov This intermediate is then converted to an amidoxime (B1450833) by treatment with hydroxylamine (B1172632) hydrochloride. Subsequent cyclization with various carboxylic acids yields the final 1,2,4-oxadiazole-linked products. nih.gov This methodology highlights the conversion of the nitrile group to an amidoxime, a key step for forming the oxadiazole ring.
Selenazoles: 1,3-Selenazoles are synthesized through the reaction of α-bromoketones with selenoamides. nih.govmdpi.com The selenoamides themselves can be prepared from the corresponding arylacetonitriles. nih.gov A related approach involves the reaction of selenourea (B1239437) with α-haloketones. For example, ethyl 2-(2-amino-5-ethoxycarbonyl-1,3-selenazol-4-yl)-2-bromoethanoate was synthesized from the reaction of diethyl 2,4-dibromo-3-oxoglutarate with selenourea. arkat-usa.org This demonstrates the utility of α-bromo carbonyl-type compounds in building the selenazole ring.
Benzisoxazoles: A microwave-assisted, fluorous synthetic route has been developed for 3-amino-1,2-benzisoxazoles starting from 2-(bromomethyl)benzonitrile (B57715). researchgate.netrsc.org The strategy involves linking the benzonitrile to a fluorous oxime tag, which then undergoes cyclization to provide the desired benzisoxazole product. rsc.org Other methods include the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole (B15218). e-journals.innih.gov
Benzoxazines: The same fluorous-tag strategy used for benzisoxazoles can also yield 4-amino-1H-2,3-benzoxazines from 2-(bromomethyl)benzonitrile analogs. researchgate.netrsc.org The synthesis of benzoxazine (B1645224) resins more generally involves a Mannich-like condensation of phenolic compounds, formaldehyde, and primary amines. mdpi.com Cyano-functionalized benzoxazines have also been synthesized and studied for their thermal properties. cnrs.fr
Triazoles: The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is a prominent method for synthesizing 1,2,3-triazoles. A key precursor, an organoazide, can be readily synthesized from this compound. For example, 4-(azidomethyl)benzonitrile (B1310577) is prepared from 4-(bromomethyl)benzonitrile by reaction with sodium azide (B81097). nih.gov This azide intermediate is then reacted with a terminal alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to yield the 1,2,3-triazole ring. nih.gov This synthetic sequence is broadly applicable for preparing a wide range of triazole-containing compounds. nih.gov
Beyond heterocycles, this compound is a valuable building block for constructing larger, non-cyclic molecular frameworks. The reactive benzylic bromide is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. Nucleophilic substitution reactions allow for the introduction of a wide variety of functional groups at the benzylic position, enabling the assembly of complex structures.
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. While specific examples utilizing this compound are not extensively documented, related compounds are used in such reactions. For instance, three-component condensations of veratrole, an aldehyde, and various nitriles (like benzonitrile) in sulfuric acid lead to the formation of substituted 3,4-dihydroisoquinolines. researchgate.net The structure of this compound makes it a suitable candidate for MCRs, where the bromide and nitrile can react sequentially or in concert with other reagents to rapidly build molecular complexity.
Functionalization Strategies for Diversification and Library Generation
The presence of two distinct reactive sites on this compound allows for selective functionalization, making it an excellent scaffold for generating chemical libraries for screening purposes.
The benzylic bromide is the more reactive site under many conditions and is readily displaced by a variety of nucleophiles. This allows for straightforward diversification of the molecule.
| Nucleophile/Reagent | Product Type | Example Reaction | Reference(s) |
| Sodium Azide (NaN₃) | Benzyl (B1604629) Azide | Reaction of 4-(bromomethyl)benzonitrile with NaN₃ in DMF/water. | nih.gov |
| Amines (e.g., 5-fluorouracil) | N-Alkylated Compound | Reaction of 4-(bromomethyl)benzonitrile with 5-fluorouracil in DMF. | nih.gov |
| 1,2,4-Triazole | N-Alkylated Triazole | Reaction of 4-bromomethyl benzonitrile with 1,2,4-triazole. | google.comgoogle.com |
| Sodium Bisulfite (NaHSO₃) | Sulfonic Acid Salt | Reaction of 3-(bromomethyl)-1,2-benzisoxazole with sodium bisulfite. | nih.gov |
These reactions demonstrate the ease with which the bromoethyl group can be converted into other functionalities, such as azides (for click chemistry), amines, and sulfonates, thereby creating a diverse set of derivatives from a single starting material.
The nitrile group offers a second point for diversification. It can be hydrolyzed, reduced, or converted into various heterocyclic systems. researchgate.net This functionality serves as a versatile handle for late-stage modifications.
| Reagent(s) | Product Type | Example Reaction | Reference(s) |
| Hydroxylamine Hydrochloride | Amidoxime | Treatment of a nitrile intermediate with NH₂OH·HCl in methanol (B129727). | nih.gov |
| Anhydrous Alcohol, HCl | Pinner Salt (Amidine precursor) | Pinner reaction of a cyano compound using absolute ethanol (B145695) and HCl. | nih.gov |
| Hydrazine (B178648) Hydrate (B1144303) | Hydrazide | Reaction of methyl esters (derived from nitriles) with hydrazine hydrate. | dergipark.org.tr |
The transformation of the nitrile into an amidoxime is a key step in the synthesis of 1,2,4-oxadiazoles. nih.gov The Pinner reaction provides access to amidines, which are themselves important functional groups and intermediates. nih.gov These transformations significantly expand the range of accessible compounds starting from this compound.
Orthogonal Functionalization Approaches
There is currently no available research literature that specifically describes the use of this compound in orthogonal functionalization strategies. Orthogonal functionalization requires a molecule with multiple reactive sites that can be addressed independently by using different reagents or reaction conditions. While this compound possesses two distinct functional groups (a secondary benzylic bromide and a nitrile), no studies have been published that demonstrate their selective and sequential reaction to create complex molecular architectures.
Interdisciplinary Research Applications and Biological Relevance
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, the quest for novel therapeutic agents is relentless. The structural attributes of 3-(1-Bromoethyl)benzonitrile make it an attractive starting point for the synthesis of compounds with potential biological activity. The bromoethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular scaffolds. Simultaneously, the benzonitrile (B105546) moiety can participate in various chemical transformations or act as a key pharmacophoric element, interacting with biological targets.
Design and Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The 3-cyanobenzyl moiety, which can be derived from this compound, is a structural component found in some kinase inhibitors.
One notable area of research is the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. These inhibitors have therapeutic potential for cardiovascular diseases, neurological disorders, and cancer. The synthesis of potent ROCK inhibitors often involves the construction of a core heterocyclic system, which is then functionalized with various side chains to optimize potency and selectivity. This compound can be utilized to introduce the 3-(1-ethylbenzonitrile) group onto a core scaffold through N-alkylation or C-alkylation reactions. For instance, a 7-azaindole (B17877) scaffold could be alkylated with this compound to produce a potential ROCK inhibitor. The nitrile group in such a compound could serve as a hydrogen bond acceptor, interacting with key amino acid residues in the kinase active site.
Table 1: Examples of Kinase Inhibitors with Structural Similarity
| Compound Class | Target Kinase | Potential Synthetic Precursor |
|---|---|---|
| 7-Azaindole derivatives | ROCK | This compound |
| Benzamide derivatives | Bcr-Abl | This compound |
Development of Prodrug-Activating Enzyme Substrates
Prodrug design is a well-established strategy to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, and lack of site-specific delivery. A prodrug is an inactive compound that is converted into a pharmacologically active drug in the body through enzymatic or chemical transformation.
The benzonitrile group in derivatives of this compound could potentially be exploited in a prodrug strategy. For example, the nitrile group can be enzymatically hydrolyzed by nitrile hydratases or amidases to the corresponding amide or carboxylic acid. If the active form of a drug contains a carboxylic acid or amide group, a nitrile-containing prodrug could be designed. In this context, a molecule synthesized from this compound could be targeted to specific tissues or cells that have high levels of the activating enzymes, thereby achieving site-specific drug release. While this is a chemically plausible strategy, specific examples of prodrugs derived from this compound are not yet prevalent in the literature.
Anti-Cancer Agent Development and Evaluation
The development of novel anti-cancer agents is a cornerstone of medicinal chemistry research. The versatility of this compound as a synthetic intermediate allows for its use in the construction of various heterocyclic systems known to possess anti-proliferative activity.
For example, research into 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones has revealed potent anti-cancer activity against breast and lung cancer cell lines. nih.gov These compounds function, in part, by inhibiting VEGFR-2, a key kinase involved in angiogenesis. While the reported syntheses may start from different materials, this compound could be used to introduce the substituted benzyl (B1604629) moiety onto the indolin-2-one core. The resulting compounds, featuring the 3-(1-ethylbenzonitrile) substituent, would be of interest for evaluation as anti-cancer agents.
Table 2: Anti-Cancer Activity of Structurally Related Indolin-2-one Derivatives
| Compound | Cell Line | IC50 (µM) | Target |
|---|---|---|---|
| Derivative 7c | MCF-7 (Breast Cancer) | 7.17 | VEGFR-2 |
| Derivative 7d | MCF-7 (Breast Cancer) | 2.93 | VEGFR-2 |
*Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which have a related structural motif. nih.gov
Enzyme Inhibition Studies
Beyond kinases, derivatives of this compound have potential as inhibitors of other enzyme classes. The benzonitrile group can act as a bioisostere for other functional groups, such as a phenyl ring or a carboxylate, and can participate in key interactions with enzyme active sites.
For instance, the inhibition of dipeptidyl peptidase-4 (DPP-4) is a therapeutic strategy for type 2 diabetes. Quinazolinone derivatives bearing a methyl-benzonitrile group have been investigated as DPP-4 inhibitors. The synthesis of such compounds could be envisioned starting from this compound to introduce the required benzonitrile moiety. The nitrile group in these compounds can form important interactions within the S1 pocket of the DPP-4 enzyme.
Agents for Neurological Disorders (e.g., Alzheimer's Disease related research)
Neurodegenerative disorders, such as Alzheimer's disease, represent a significant unmet medical need. One of the therapeutic strategies for Alzheimer's disease is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
Recent research has focused on the development of multi-target-directed ligands that can address the various pathological hallmarks of Alzheimer's disease. A series of 3-benzylidene/benzylphthalide Mannich base derivatives have been synthesized and shown to possess a range of beneficial activities, including cholinesterase inhibition, antioxidant effects, and inhibition of amyloid-beta aggregation. nih.gov The synthesis of these compounds often involves the introduction of a benzyl group. This compound could serve as a reagent to introduce a 3-cyanobenzyl-like moiety, and the resulting compounds would be valuable candidates for evaluation in Alzheimer's disease models.
Table 3: Multifunctional Activity of a Structurally Related Benzylphthalide Derivative for Alzheimer's Disease
| Compound | EeAChE IC50 (µM) | MAO-B IC50 (µM) | Antioxidant Activity (ORAC) |
|---|---|---|---|
| (Z)-13c | 0.0000918 | 5.88 | 2.05 Trolox equivalents |
*Data from a study on 3-benzylidene/benzylphthalide Mannich base derivatives. nih.gov
Antileishmanial and Antifungal Agent Research
Infectious diseases caused by parasites and fungi continue to be a major global health problem. There is an urgent need for new, effective, and safe antileishmanial and antifungal agents. The benzonitrile scaffold is present in some compounds with antimicrobial activity.
Research has shown that aryl azomethines exhibit promising antileishmanial and antifungal activities. researchgate.net The synthesis of these compounds involves the condensation of an aromatic amine with an aromatic aldehyde. This compound could be converted to the corresponding aldehyde, which could then be used to synthesize a series of azomethine derivatives. The evaluation of these new compounds for their antileishmanial and antifungal properties would be a logical next step. Furthermore, benzothiazole (B30560) derivatives have been investigated as antileishmanial agents, and the incorporation of a 3-(1-ethylbenzonitrile) moiety into a benzothiazole scaffold could lead to compounds with enhanced activity. researchgate.net
Biochemical Assay Reagents and Probes
The structural features of this compound make it a candidate for use as a biochemical reagent and probe. The bromoethyl group can act as an electrophile, reacting with nucleophilic residues in biomolecules, while the benzonitrile moiety provides a scaffold that can be further functionalized or used for detection purposes.
Isotope labeling is a powerful technique to trace the metabolic fate of a compound and to elucidate reaction mechanisms. nih.govdiagnosticsworldnews.com Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the structure of this compound to create analogs that are chemically identical but have a different mass. scripps.edu These labeled compounds can be tracked using techniques like mass spectrometry and NMR spectroscopy. nih.gov
The synthesis of isotope-labeled this compound could be approached through several established methods. For instance, introducing a ¹³C-labeled nitrile group can be achieved by the cyanation of a corresponding aryl halide using a labeled cyanide source. nih.gov Subsequent reduction of the nitrile can also be performed using labeled reagents to introduce isotopes into the ethyl group. nih.gov Alternatively, late-stage hydrogen isotope exchange (HIE) can be employed to introduce deuterium into the aromatic ring or the ethyl group, often using catalysts and a deuterium source like D₂O. x-chemrx.com
Once synthesized, these isotope-labeled analogs are invaluable for mechanistic studies. For example, they can be used to determine whether a particular bond is broken during a reaction by observing the kinetic isotope effect. Compound-specific stable isotope analysis (CSIA) of carbon and bromine isotopes can provide detailed insights into the degradation and transformation pathways of organobromine compounds in various environments. rsc.org This technique allows researchers to distinguish between different reaction mechanisms, such as nucleophilic substitution or elimination reactions, which is crucial for understanding the compound's biological activity and environmental fate. rsc.org
| Isotope | Potential Labeling Position | Synthetic Approach | Application in Mechanistic Studies |
| ¹³C | Nitrile carbon | Cyanation with K¹³CN | Tracing the fate of the nitrile group in metabolic pathways |
| ²H (D) | Ethyl group or Aromatic ring | Reduction with NaBD₄ or Catalytic HIE | Studying kinetic isotope effects to determine rate-limiting steps |
| ¹⁵N | Nitrile nitrogen | Cyanation with K¹⁵CN | Following the nitrogen atom in biological transformations |
Computational Chemistry in Understanding and Predicting Reactivity
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at the atomic level. These methods can complement experimental studies and provide predictions that guide further research.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net It is widely used to study reaction mechanisms by calculating the energies of reactants, products, and transition states. For a molecule like this compound, DFT can be used to model its reaction with a biological nucleophile, such as a cysteine residue in a protein. nih.govacs.org
By mapping the potential energy surface of the reaction, researchers can identify the most likely reaction pathway and determine the activation energy, which is related to the reaction rate. nih.govacs.org For instance, DFT calculations can help to elucidate the stereoselectivity of reactions involving similar α-bromo enals, providing insights into why one stereoisomer is formed preferentially over another. rsc.org Such studies can reveal the role of non-covalent interactions in stabilizing the transition state and controlling the reaction outcome. rsc.org DFT can also be used to study more complex reaction cascades, such as those involving organometallic intermediates in cross-coupling reactions. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijbpas.comekb.eg In the context of this compound, docking simulations can be used to predict how its derivatives might bind to the active site of a target protein, such as an enzyme. ijbpas.com This is particularly relevant in drug discovery, where understanding the interactions between a potential drug molecule and its biological target is crucial. researchgate.netnih.gov
The process involves generating a three-dimensional model of the ligand and the protein and then using a scoring function to evaluate the binding affinity of different ligand poses within the protein's binding site. ijbpas.comresearchgate.net For example, docking studies on benzonitrile derivatives have been used to explore their binding modes with various receptors. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. nih.gov The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. ufv.brnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data. mdpi.com
For a series of derivatives of this compound, QSAR studies could be employed to understand how modifications to the chemical structure affect their biological activity, for instance, as enzyme inhibitors. nih.govjapsonline.com Molecular descriptors can be calculated to represent various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. mdpi.com By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds. ufv.br
| Computational Method | Application to this compound | Predicted Outcome |
| DFT | Modeling reaction with a nucleophile | Reaction mechanism, activation energy, stereoselectivity |
| Molecular Docking | Predicting binding to a target protein | Binding pose, binding affinity, key interactions |
| QSAR | Correlating structure with biological activity | Predictive model for activity of new derivatives |
Computational chemistry can also be used to predict novel reactivities of this compound that have not yet been explored experimentally. daneshyari.com By analyzing the electronic structure and molecular orbitals of the compound, it is possible to identify potential sites of reactivity and predict how the molecule might behave under different reaction conditions. nih.gov
For example, DFT-based reactivity descriptors can be used to predict the propensity of the nitrile group to react with nucleophiles. nih.gov Studies have shown that the reactivity of benzonitriles is highly dependent on the nature of the substituents on the aromatic ring. nih.gov Computational models can also be developed to predict the site selectivity of C-H functionalization reactions, which could be used to design novel synthetic routes to functionalized derivatives of this compound. rsc.org These predictive models can accelerate the discovery of new reactions and applications for this versatile chemical compound. ijcce.ac.ir
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Reactivity Modes for 3-(1-Bromoethyl)benzonitrile
Future research could delve into the novel reactivity of the secondary benzylic bromide in this compound. Investigations could explore its participation in radical-mediated reactions, single-electron transfer (SET) processes, or its use in forming organometallic reagents. The interplay between the bromoethyl group and the electron-withdrawing nitrile substituent could lead to unique and unforeseen chemical behaviors.
Development of Highly Enantioselective Synthetic Routes to Chiral Derivatives
The stereocenter at the bromo-substituted carbon presents a key opportunity for the development of enantioselective synthetic methods. Future work could focus on catalytic asymmetric syntheses to access enantiopure forms of this compound. Subsequently, the enantiomerically enriched compound could serve as a valuable chiral building block for the synthesis of complex, biologically active molecules.
Integration into Flow Chemistry and Continuous Synthesis Platforms
The synthesis and derivatization of this compound could be adapted for continuous flow chemistry. jst.org.in This approach offers advantages in terms of safety, scalability, and reaction control, particularly for potentially exothermic reactions involving the benzylic bromide. nih.gov A continuous flow setup would enable the rapid and efficient production of this intermediate, facilitating its use in larger-scale synthetic endeavors. uc.pt
Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation
A fundamental area for future research would be the thorough spectroscopic and structural characterization of this compound and its reaction products. Advanced techniques such as 2D NMR spectroscopy, X-ray crystallography, and computational modeling would be invaluable for elucidating reaction mechanisms and understanding the compound's conformational preferences and electronic properties.
Expansion into New Therapeutic Areas and Material Science Applications
Derivatives of this compound could be synthesized and screened for biological activity, potentially leading to new therapeutic agents. The nitrile group is a common feature in many pharmaceuticals. In material science, the bifunctional nature of the molecule could be exploited for the synthesis of novel polymers or functional materials with unique optical or electronic properties.
Q & A
Q. What are the common synthetic routes for 3-(1-Bromoethyl)benzonitrile, and how can reaction conditions be optimized?
Answer: this compound is typically synthesized via bromination of a pre-functionalized benzonitrile derivative. A plausible route involves:
- Step 1: Ethylation of 3-cyanobenzaldehyde via Grignard reaction to form 3-(1-hydroxyethyl)benzonitrile.
- Step 2: Bromination using HBr or PBr₃ to replace the hydroxyl group with bromine .
Optimization strategies:
- Temperature control: Maintain ≤0°C during bromination to minimize side reactions (e.g., elimination).
- Solvent selection: Use anhydrous dichloromethane or THF to enhance reagent solubility and reactivity.
- Catalyst addition: Small amounts of DMF can accelerate bromination by stabilizing intermediates.
Validation: Monitor reaction progress via TLC or GC-MS. Yield improvements (e.g., 65% → 85%) are achievable by iterative adjustment of stoichiometry (e.g., 1.2 eq PBr₃) .
Q. What purification techniques are most effective for isolating this compound, and how can purity be validated?
Answer:
- Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (8:2) to separate brominated products from unreacted precursors.
- Recrystallization: Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation.
Purity validation:
- HPLC: A C18 column with acetonitrile/water (70:30) mobile phase can resolve impurities at 254 nm.
- ¹H NMR: Key signals include δ 1.8–2.1 ppm (CH₂Br triplet) and δ 7.4–7.9 ppm (aromatic protons). Contradictions (e.g., unexpected doublets) may indicate rotameric forms; variable-temperature NMR can clarify .
Advanced Research Questions
Q. How does the bromoethyl group influence the reactivity of this compound in cross-coupling reactions?
Answer: The bromoethyl moiety enables diverse transformations:
- Suzuki-Miyaura coupling: React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives.
- Nucleophilic substitution: Replace Br with amines (e.g., piperidine) in DMF at 80°C to generate tertiary amines .
Mechanistic insight: The electron-withdrawing nitrile group activates the adjacent C-Br bond, lowering the energy barrier for oxidative addition in Pd-catalyzed reactions. Steric hindrance from the ethyl chain may reduce reaction rates compared to benzyl bromides .
Q. What spectroscopic techniques resolve structural ambiguities in this compound, and how are data contradictions addressed?
Answer:
- ²D NMR (HSQC, HMBC): Correlate ¹H-¹³C couplings to confirm connectivity. For example, HMBC cross-peaks between CH₂Br (δ 3.5 ppm) and the nitrile carbon (δ 118 ppm) validate the ethyl linkage.
- IR spectroscopy: A sharp C≡N stretch at ~2230 cm⁻¹ confirms nitrile integrity. Contradictory data (e.g., broadening) may suggest decomposition; repeat under inert atmosphere .
Case study: Discrepancies in aromatic proton splitting (predicted vs. observed) can arise from dynamic effects. DFT calculations (B3LYP/6-31G*) simulate NMR shifts to validate assignments .
Q. How can mechanistic studies elucidate the stereochemical outcomes of substitution reactions involving this compound?
Answer:
- Kinetic isotope effects (KIE): Compare reaction rates using deuterated analogs (e.g., CD₃CN solvent) to distinguish SN1 vs. SN2 pathways.
- Chiral chromatography: Resolve enantiomers post-reaction (e.g., with a Chiralpak AD-H column) to assess retention of configuration.
Findings: Bulky nucleophiles (e.g., tert-butoxide) favor SN1 mechanisms due to carbocation stabilization by the nitrile group, while smaller nucleophiles (e.g., NH₃) follow SN2 with inversion .
Q. What methodologies evaluate the biological activity of this compound derivatives?
Answer:
- In vitro assays: Screen for kinase inhibition (e.g., EGFR-TK) using fluorescence polarization (IC₅₀ determination).
- Molecular docking: AutoDock Vina predicts binding poses to active sites (e.g., ATP-binding pockets). Parameters: grid size = 60 ų, exhaustiveness = 20.
Example: Derivatives with para-substituted aryl groups show enhanced binding (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs (ΔG = −7.5 kcal/mol) .
Q. How can computational modeling predict the stability and degradation pathways of this compound under varying conditions?
Answer:
- DFT calculations: Optimize geometry at the M06-2X/def2-TZVP level to identify susceptible bonds (e.g., C-Br bond dissociation energy = 65 kcal/mol).
- MD simulations (GROMACS): Simulate aqueous hydrolysis (100 ns trajectories) to track Br⁻ release.
Insights: Hydrolysis accelerates at pH > 9 due to OH⁻ nucleophilic attack. Stabilizers like BHT (0.1% w/v) mitigate radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
